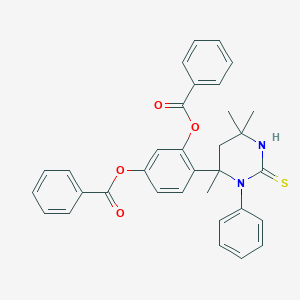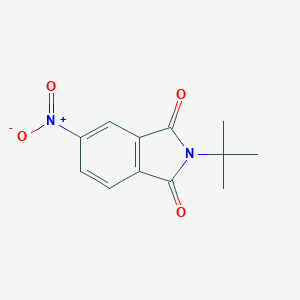
2-Tert-butyl-5-nitroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-nitroisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl and nitro groups in the molecule suggests that it may exhibit unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group into an isoindole precursor using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
tert-Butylation: Introduction of the tert-butyl group through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclization: Formation of the isoindole ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-nitroisoindole-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, tin chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products
Reduction: 2-tert-butyl-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in materials science, such as the development of novel polymers or dyes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-nitroisoindole-1,3-dione would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the tert-butyl group might influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-5-nitrobenzene: Similar structure but lacks the isoindole ring.
5-nitroisoindoline: Similar structure but lacks the tert-butyl group.
2-tert-butyl-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the nitro group.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23g/mol |
IUPAC Name |
2-tert-butyl-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O4/c1-12(2,3)13-10(15)8-5-4-7(14(17)18)6-9(8)11(13)16/h4-6H,1-3H3 |
InChI Key |
ABGBFKDLXJWKGF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


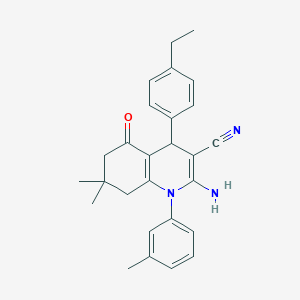

![2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392970.png)
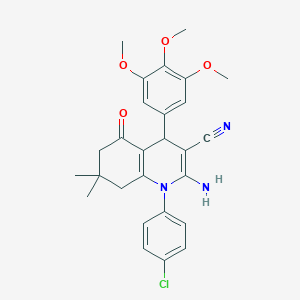
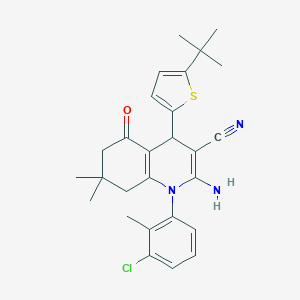
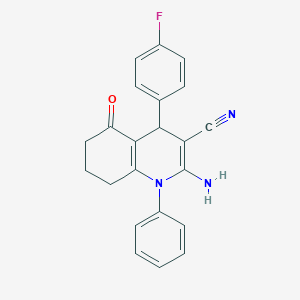
![8-bromo-4-(4-bromophenyl)-5-(4-methylbenzoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B392980.png)
![2-Chloro-5-nitrobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B392982.png)
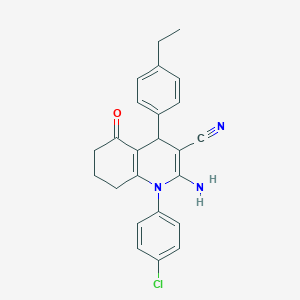
![4-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B392984.png)
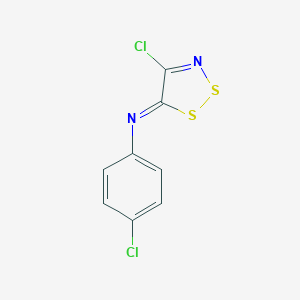
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B392988.png)
![9-nitro-1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B392989.png)
